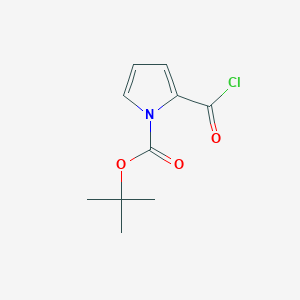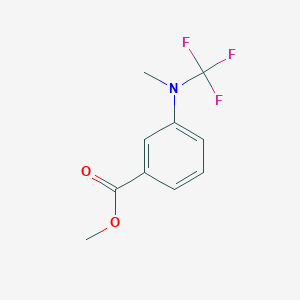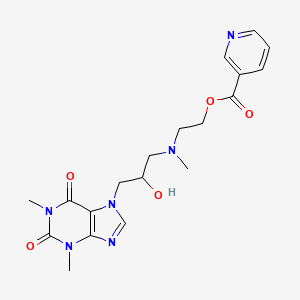
7-(3-(N-Methylnicotinyloxyethylamino)-2-hydroxypropyl)theophylline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nicotinic acid 2-[[2-hydroxy-3-(3,6-dihydro-1,3-dimethyl-2,6-dioxo-1h-purin-7(2h)-yl)propyl]methylamino]ethyl ester is a complex organic compound derived from nicotinic acid. This compound is notable for its unique structure, which includes a purine moiety and a nicotinic acid derivative, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid 2-[[2-hydroxy-3-(3,6-dihydro-1,3-dimethyl-2,6-dioxo-1h-purin-7(2h)-yl)propyl]methylamino]ethyl ester typically involves multiple stepsCommon reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate in solvents like toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反应分析
Types of Reactions
Nicotinic acid 2-[[2-hydroxy-3-(3,6-dihydro-1,3-dimethyl-2,6-dioxo-1h-purin-7(2h)-yl)propyl]methylamino]ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Nicotinic acid 2-[[2-hydroxy-3-(3,6-dihydro-1,3-dimethyl-2,6-dioxo-1h-purin-7(2h)-yl)propyl]methylamino]ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique structure and biological activity.
作用机制
The mechanism of action of nicotinic acid 2-[[2-hydroxy-3-(3,6-dihydro-1,3-dimethyl-2,6-dioxo-1h-purin-7(2h)-yl)propyl]methylamino]ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
Nicotinic acid 2-[[2-hydroxy-3-(3,6-dihydro-1,3-dimethyl-2,6-dioxo-1h-purin-7(2h)-yl)propyl]methylamino]ethyl ester is unique due to its combination of a purine moiety with a nicotinic acid derivative. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
51920-73-1 |
|---|---|
分子式 |
C19H24N6O5 |
分子量 |
416.4 g/mol |
IUPAC 名称 |
2-[[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl]-methylamino]ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C19H24N6O5/c1-22(7-8-30-18(28)13-5-4-6-20-9-13)10-14(26)11-25-12-21-16-15(25)17(27)24(3)19(29)23(16)2/h4-6,9,12,14,26H,7-8,10-11H2,1-3H3 |
InChI 键 |
FCWYHNPIADNOEV-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCOC(=O)C3=CN=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


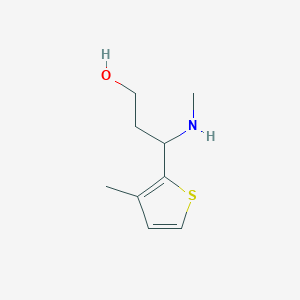
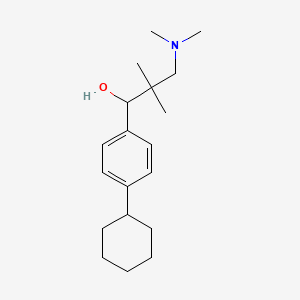
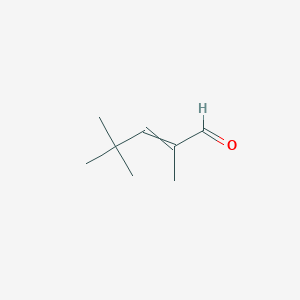
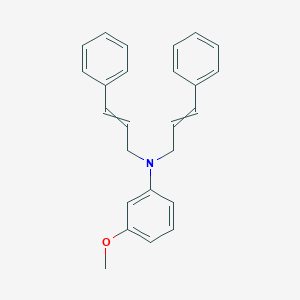
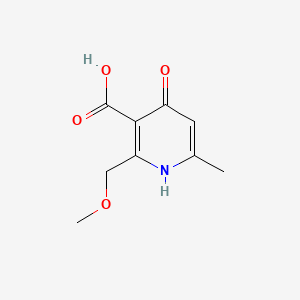
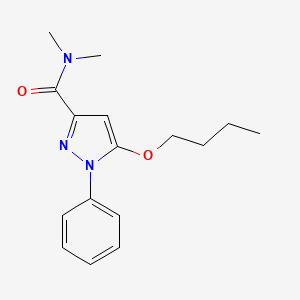
![N-cyclopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946841.png)
![4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13946843.png)

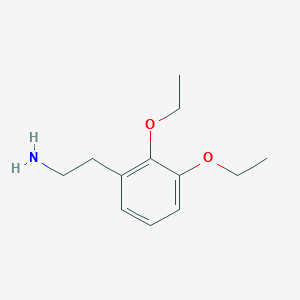
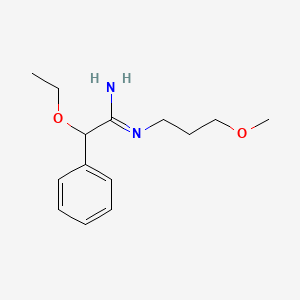
![Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-](/img/structure/B13946865.png)
